REACTION_CXSMILES
|
[P:1]([O-:9])([O:6][CH2:7][CH3:8])([O:3][CH2:4][CH3:5])=O.Cl[C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1.[CH:17]1C=CC=CC=1>>[N:14]1[CH:15]=[CH:16][C:11]([CH2:17][P:1](=[O:9])([O:3][CH2:4][CH3:5])[O:6][CH2:7][CH3:8])=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
3.03 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)[O-]
|
Name
|
Na
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 3 h (oil temp. 100° C.) under argon
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to rt
|
Type
|
CUSTOM
|
Details
|
The insoluble white precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
rinsed with benzene (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CP(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |